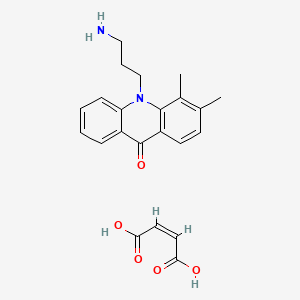

ER-27319 maleate

Description

Properties

IUPAC Name |

10-(3-aminopropyl)-3,4-dimethylacridin-9-one;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O.C4H4O4/c1-12-8-9-15-17(13(12)2)20(11-5-10-19)16-7-4-3-6-14(16)18(15)21;5-3(6)1-2-4(7)8/h3-4,6-9H,5,10-11,19H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUQPGFRFBVJKH-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ER-27319 Maleate: A Deep Dive into its Mechanism of Action as a Selective Syk Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ER-27319 maleate (B1232345) is a synthetic, acridone-related compound that has demonstrated potent and selective inhibitory effects on the Spleen tyrosine kinase (Syk). This technical guide elucidates the core mechanism of action of ER-27319, detailing its targeted interaction within the mast cell signaling cascade initiated by the high-affinity IgE receptor, FcεRI. By selectively blocking the activation of Syk, ER-27319 effectively abrogates the downstream signaling events that lead to the release of allergic and inflammatory mediators. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from key experiments, and the methodologies employed in these pivotal studies.

Core Mechanism of Action: Selective Inhibition of FcεRI-Mediated Syk Activation

The primary mechanism of action of ER-27319 maleate is its selective inhibition of the tyrosine phosphorylation of Syk, a critical non-receptor tyrosine kinase, following the engagement of the FcεRI receptor on mast cells.[1][2] This targeted action prevents the initiation of a signaling cascade responsible for mast cell degranulation and the release of pro-inflammatory mediators.[1][2]

ER-27319's selectivity is a key feature of its molecular action. It specifically interferes with the activation of Syk induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[1][2] Notably, the compound does not inhibit the activity of Lyn kinase, another upstream kinase in the pathway, nor does it affect the antigen-induced phosphorylation of the FcεRI receptor subunits themselves.[1][2]

Furthermore, the inhibitory effect of ER-27319 is highly specific to the FcεRI signaling pathway in mast cells. It does not inhibit the anti-IgM-induced phosphorylation of Syk in human peripheral B cells, which is mediated by the Igβ ITAM.[1][2] Additionally, it does not affect the anti-CD3-induced tyrosine phosphorylation of ZAP-70, a Syk-related kinase in T cells, underscoring its specificity for Syk-dependent pathways in mast cells.[1][2]

By blocking Syk activation, ER-27319 effectively halts the downstream signaling cascade. This includes the prevention of phospholipase C-γ1 (PLC-γ1) tyrosine phosphorylation, the subsequent generation of inositol (B14025) phosphates, the release of arachidonic acid, and ultimately, the secretion of histamine (B1213489) and tumor necrosis factor-alpha (TNF-α).[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies, demonstrating the potency and efficacy of this compound.

Table 1: Inhibition of Mediator Release

| Cell Type | Mediator | Stimulus | ER-27319 Concentration (μM) | % Inhibition | IC50 (μM) |

| Human Cultured Mast Cells | Histamine | anti-human IgE | 30 | >80% | - |

| Human Cultured Mast Cells | Arachidonic Acid | anti-human IgE | 30 | >80% | - |

| RBL-2H3 Cells, Rat Peritoneal & Human Cultured Mast Cells | Histamine, TNF-α, Arachidonic Acid, Inositol Phosphates | Antigen | - | - | 10[3][4][5][6] |

Table 2: Inhibition of Syk Phosphorylation

| Experimental System | Inducer of Syk Phosphorylation | ER-27319 Concentration (μM) | % Inhibition of Syk Phosphorylation |

| In vitro (Syk from RBL-2H3 cell lysates) | Phospho-γ ITAM of FcεRI | 10 | 68 ± 9.9%[1] |

| In vitro (Syk from RBL-2H3 cell lysates) | Phospho-γ ITAM of FcεRI | 30 | 93 ± 3.3%[1] |

| RBL-2H3 Cells | Antigen | 10 | 57%[6] |

| RBL-2H3 Cells | Antigen | 30 | 87%[6] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature, providing a framework for understanding how the mechanism of action of ER-27319 was elucidated.

Mast Cell Degranulation Assay

-

Cell Culture: RBL-2H3 cells, rat peritoneal mast cells, or cultured human mast cells are sensitized with IgE overnight.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 15-60 minutes) at 37°C.

-

Stimulation: Mast cell degranulation is induced by adding an antigen (e.g., DNP-BSA for sensitized cells) or anti-IgE antibody.

-

Mediator Release Measurement:

-

Histamine: Supernatants are collected, and histamine content is measured using a fluorometric assay.

-

Arachidonic Acid: Cells are pre-labeled with [³H]arachidonic acid. After stimulation, the radioactivity released into the supernatant is measured by liquid scintillation counting.

-

TNF-α: The concentration of TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: The percentage of inhibition of mediator release by ER-27319 is calculated relative to the vehicle-treated control.

In Vitro Syk Phosphorylation Assay

-

Syk Source: Cytosolic lysates containing Syk are prepared from RBL-2H3 cells.

-

ITAM Peptides: Biotinylated, phosphorylated ITAM peptides from the FcεRI γ subunit or Igβ are used to stimulate Syk.

-

Kinase Reaction: The Syk-containing lysate is incubated with the phosphorylated ITAM peptides, ATP, and varying concentrations of ER-27319 or vehicle control in a kinase buffer.

-

Immunoprecipitation and Western Blotting:

-

Syk is immunoprecipitated from the reaction mixture using an anti-Syk antibody.

-

The immunoprecipitates are resolved by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with an anti-phosphotyrosine antibody to detect phosphorylated Syk.

-

The membrane is subsequently stripped and reprobed with an anti-Syk antibody to confirm equal protein loading.

-

-

Densitometry: The intensity of the phosphotyrosine bands is quantified and normalized to the total Syk protein to determine the extent of inhibition.

Cell-Based Syk Phosphorylation Assay

-

Cell Culture and Treatment: RBL-2H3 cells, human peripheral B cells, or Jurkat T cells are incubated with different concentrations of ER-27319 for a defined period.

-

Cell Stimulation:

-

RBL-2H3 cells: Stimulated with an antigen.

-

Human B cells: Stimulated with anti-IgM.

-

Jurkat T cells: Stimulated with anti-CD3.

-

-

Cell Lysis: Cells are lysed, and protein concentrations are determined.

-

Immunoprecipitation and Western Blotting: Syk (from RBL-2H3 and B cells) or ZAP-70 (from Jurkat cells) is immunoprecipitated and analyzed by Western blotting for tyrosine phosphorylation as described in the in vitro assay.

Visualizing the Mechanism and Workflow

Signaling Pathway of ER-27319 Action

Caption: ER-27319 selectively inhibits Syk activation downstream of FcεRI engagement.

Experimental Workflow for Assessing ER-27319 Activity

Caption: Workflow for evaluating ER-27319's effect on mast cell function.

References

- 1. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. ER 27319 maleate | Syk Kinase | Tocris Bioscience [tocris.com]

- 5. ER 27319 maleate | CAS:1204480-26-1 | Selective Syk kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. medchemexpress.com [medchemexpress.com]

ER-27319 Maleate: A Technical Guide to its Syk Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-27319 is a synthetically developed acridone-related compound identified as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1] This technical guide provides a comprehensive overview of the kinase selectivity of ER-27319 maleate (B1232345), detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. Understanding the precise selectivity of kinase inhibitors is paramount in drug development to anticipate on-target efficacy and potential off-target effects.

Mechanism of Action

ER-27319 exerts its inhibitory effects by selectively targeting the activation of Syk kinase, a critical non-receptor tyrosine kinase in the signaling cascades of immune cells.[1] Specifically, ER-27319 has been shown to inhibit the tyrosine phosphorylation of Syk that is initiated by the engagement of the high-affinity IgE receptor (FcεRI) in mast cells.[2] This inhibition prevents the downstream signaling events that lead to the release of allergic and inflammatory mediators, such as histamine, arachidonic acid metabolites, and cytokines.[1] Notably, the inhibitory action of ER-27319 is specific to the FcεRI signaling pathway in mast cells, as it does not inhibit Syk activation in the B-cell receptor (BCR) signaling pathway.[3][4]

Quantitative Kinase Selectivity

While a comprehensive screening panel detailing the IC50 values of ER-27319 maleate against a broad range of kinases is not publicly available, studies have demonstrated its selectivity for Syk over other closely related kinases.

Table 1: Cellular and Biochemical Inhibition Data for ER-27319

| Target/Process | Cell Type/Assay Condition | IC50 / Effect | Reference |

| Antigen-induced Histamine Release | Rat Peritoneal Mast Cells | ~ 10 µM | [1] |

| Antigen-induced Prostaglandin D2 Release | Rat Peritoneal Mast Cells | ~ 10 µM | |

| Antigen-induced Leukotriene Release | Rat Peritoneal Mast Cells | ~ 10 µM | |

| Anti-IgE-induced Histamine Release | Human Cultured Mast Cells | >80% inhibition at 30 µM | |

| Anti-IgE-induced Arachidonic Acid Release | Human Cultured Mast Cells | >80% inhibition at 30 µM | |

| TNF-α Production | Rat and Human Mast Cells | IC50 = 10 µM | [2] |

| Syk Tyrosine Phosphorylation (FcεRI-mediated) | RBL-2H3 Cells | 57% inhibition at 10 µM, 87% at 30 µM | [1] |

| Syk Tyrosine Phosphorylation (BCR-mediated) | Human Peripheral B-cells | No inhibition up to 100 µM | [4] |

| ZAP-70 Tyrosine Phosphorylation | Jurkat T-cells (anti-CD3 stimulated) | No inhibition up to 100 µM | [1] |

| Lyn Kinase Activity | in vitro kinase assay | No inhibition | [3] |

Signaling Pathways and Experimental Workflows

Syk Signaling in Mast Cell Degranulation

The following diagram illustrates the canonical FcεRI signaling pathway in mast cells and the point of inhibition by ER-27319. Upon antigen-mediated cross-linking of IgE bound to FcεRI, the Src family kinase Lyn phosphorylates the ITAM motifs of the receptor. This creates docking sites for Syk, which upon binding becomes activated and autophosphorylates, initiating a downstream cascade involving LAT, PLCγ, and ultimately leading to degranulation and cytokine release. ER-27319 selectively inhibits the activation and phosphorylation of Syk in this pathway.

Caption: FcεRI-Syk signaling pathway in mast cells and ER-27319 inhibition.

Experimental Workflow for Assessing Kinase Selectivity

A typical workflow to determine the selectivity of a kinase inhibitor like ER-27319 involves a series of in vitro and cell-based assays.

Caption: General workflow for kinase inhibitor selectivity profiling.

Experimental Protocols

In Vitro Syk Kinase Inhibition Assay (Immunoprecipitation-based)

This protocol is based on methods used to assess the direct effect of compounds on Syk activity.[5]

-

Cell Culture and Stimulation:

-

Culture Rat Basophilic Leukemia (RBL-2H3) cells in Eagle's minimum essential medium (MEM) supplemented with 15% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Sensitize cells overnight with 0.5 µg/mL anti-dinitrophenyl (DNP) IgE.

-

Stimulate the sensitized cells with 100 ng/mL DNP-human serum albumin (HSA) for 5-10 minutes at 37°C.

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a buffer containing 1% Triton X-100, 50 mM Tris-HCl (pH 7.6), 150 mM NaCl, 1 mM EDTA, 1 mM Na3VO4, and protease inhibitors.

-

-

Immunoprecipitation of Syk:

-

Centrifuge the cell lysates to pellet cellular debris.

-

Incubate the supernatant with an anti-Syk antibody for 2-4 hours at 4°C with gentle rotation.

-

Add protein A/G-agarose beads and incubate for an additional 1-2 hours.

-

Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.

-

-

In Vitro Kinase Assay:

-

Resuspend the immunoprecipitated Syk in a kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 10 mM MnCl2, 1 mM DTT).

-

Add a suitable substrate (e.g., myelin basic protein or a specific peptide substrate) and [γ-32P]ATP.

-

Incubate the reaction mixture at 30°C for 15-30 minutes.

-

For inhibition studies, pre-incubate the immunoprecipitated Syk with various concentrations of this compound before adding ATP.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Analyze the incorporation of 32P into the substrate by autoradiography or phosphorimaging.

-

Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

-

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay is a common method to quantify mast cell degranulation.[6][7]

-

Cell Culture and Sensitization:

-

Plate RBL-2H3 cells in a 24-well plate and sensitize them overnight with anti-DNP IgE as described above.

-

-

Inhibitor Treatment and Stimulation:

-

Wash the cells twice with Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, pH 7.4).

-

Pre-incubate the cells with various concentrations of this compound or vehicle control in Tyrode's buffer for 30-60 minutes at 37°C.

-

Stimulate degranulation by adding DNP-HSA (100 ng/mL) and incubate for 30-60 minutes at 37°C.

-

-

Sample Collection:

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant for the measurement of released β-hexosaminidase.

-

Lyse the remaining cells with 0.5% Triton X-100 to measure the total cellular β-hexosaminidase content.

-

-

β-Hexosaminidase Assay:

-

In a new 96-well plate, mix an aliquot of the supernatant or cell lysate with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide in a citrate (B86180) buffer (pH 4.5).

-

Incubate the plate at 37°C for 1-2 hours.

-

Stop the reaction by adding a high pH stop solution (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0).

-

-

Analysis:

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of β-hexosaminidase release for each condition relative to the total amount in the lysed cells.

-

Plot the percentage of inhibition against the concentration of ER-27319 to determine the IC50 value.

-

Conclusion

This compound is a valuable research tool for studying the role of Syk in allergic and inflammatory responses. Its demonstrated selectivity for Syk in the context of FcεRI signaling in mast cells, coupled with a lack of activity against Lyn and ZAP-70, highlights its utility in dissecting specific signaling pathways. While a broad, quantitative kinase selectivity profile remains to be published, the available data strongly support its characterization as a selective Syk inhibitor with potent effects on mast cell function. The experimental protocols provided herein offer a foundation for further investigation into the biological activities of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ER 27319 maleate | CAS:1204480-26-1 | Selective Syk kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]

ER-27319 Maleate: A Technical Guide to its Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-27319 maleate (B1232345) is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a critical non-receptor tyrosine kinase involved in signal transduction pathways that govern allergic and inflammatory responses. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of ER-27319 maleate. Detailed summaries of its inhibitory effects on various cellular processes, primarily in mast cells, are presented. Furthermore, this guide outlines the key signaling pathways affected by ER-27319 and provides conceptual experimental workflows for its characterization, supported by diagrams generated using the DOT language for precise visualization of complex biological and experimental relationships.

Chemical Structure and Properties

ER-27319 is an acridone-related compound.[1] The maleate salt form is commonly used in research.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 10-(3-aminopropyl)-3,4-dimethylacridin-9-one;(Z)-but-2-enedioic acid | |

| Molecular Formula | C₁₈H₂₀N₂O · C₄H₄O₄ | |

| Molecular Weight | 396.17 g/mol | |

| CAS Number | 1204480-26-1 | [2] |

| Appearance | Powder | N/A |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 75 mM in water and to 100 mM in DMSO | |

| Storage | Desiccate at +4°C | |

| SMILES | CC1=C(C)C2=C(C=C1)C(=O)C1=CC=CC=C1N2CCCN.O=C(O)/C=C\C(=O)O | |

| InChI Key | WVUQPGFRFBVJKH-BTJKTKAUSA-N |

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of Syk kinase.[1] Its primary mechanism of action involves the inhibition of the tyrosine phosphorylation of Syk that is initiated by the engagement of the high-affinity IgE receptor, FcεRI, in mast cells.[1][3] This inhibition prevents the downstream signaling cascade that leads to the release of allergic and inflammatory mediators.[3]

Inhibition of Cellular Responses

ER-27319 has been shown to inhibit a range of antigen-induced cellular responses in various mast cell types.

Table 2: Inhibitory Activity of ER-27319 in RBL-2H3 Cells

| Cellular Response | IC₅₀ (μM) | Reference(s) |

| 5-Hydroxytryptamine (Serotonin) Secretion | 10 | [3] |

| Inositol Phosphate Generation | 10 | [3] |

| Arachidonic Acid Release | 10 | [3] |

| TNF-α Production | 10 | [2][3] |

Table 3: Inhibitory Activity of ER-27319 in Rat Peritoneal Mast Cells

| Mediator Release | IC₅₀ (μM) | Reference(s) |

| Histamine | ~10 | [3] |

| Peptide-Leukotrienes (pLTs) | ~10 | [3] |

| Prostaglandin D₂ (PGD₂) | ~10 | [3] |

Table 4: Inhibitory Activity of ER-27319 in Human Cultured Mast Cells

| Mediator Release | % Inhibition at 30 μM | Reference(s) |

| Histamine | >80% | [3] |

| Arachidonic Acid | >80% | [3] |

Selectivity

ER-27319 demonstrates selectivity for Syk kinase in the context of FcεRI signaling. It effectively inhibits the tyrosine phosphorylation of Syk induced by the FcεRI γ subunit's immunoreceptor tyrosine-based activation motif (ITAM).[3] However, it does not inhibit the tyrosine phosphorylation of Syk induced by the Igβ ITAM in B cells, nor does it affect the anti-CD3-induced tyrosine phosphorylation of phospholipase C-γ1 in Jurkat T cells, indicating specificity for Syk-dependent pathways in mast cells.[1][3] Furthermore, ER-27319 does not inhibit the kinase activity of Lyn, a kinase that acts upstream of Syk in the FcεRI signaling cascade.[1][3]

Signaling Pathway

The primary signaling pathway targeted by ER-27319 is the FcεRI-mediated activation of mast cells. The following diagram illustrates this pathway and the point of inhibition by ER-27319.

Caption: FcεRI signaling pathway in mast cells and inhibition by ER-27319.

Experimental Protocols

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the cited literature, the following sections outline the general methodologies used for its biological characterization, based on the work by Moriya et al. (1997).[3]

General Cell Culture and Stimulation

-

Cell Lines: RBL-2H3 cells (rat basophilic leukemia), rat peritoneal mast cells, and human cord blood-derived cultured mast cells are commonly used.

-

Sensitization: Cells are typically sensitized overnight with DNP-specific monoclonal mouse IgE.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound for a short period (e.g., 10 minutes) at 37°C.

-

Stimulation: Antigen (e.g., DNP-BSA) is added to trigger FcεRI cross-linking and cellular activation.

Mediator Release Assays

-

Histamine Release: Measured from the supernatant of stimulated cells using an enzyme immunoassay (EIA).

-

Serotonin (B10506) (5-HT) Release: Quantified by measuring the release of radiolabeled serotonin (e.g., [¹⁴C]5-HT) from pre-loaded cells.

-

Arachidonic Acid Release: Determined by measuring the release of radiolabeled arachidonic acid (e.g., [¹⁴C]arachidonic acid) from pre-loaded cells.

-

TNF-α Production: Measured from the cell supernatant using an enzyme-linked immunosorbent assay (ELISA).

Syk Phosphorylation Assay

-

Cell Lysis: Following stimulation, cells are lysed in a buffer containing phosphatase and protease inhibitors.

-

Immunoprecipitation: Syk is immunoprecipitated from the cell lysates using an anti-Syk antibody.

-

Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine antibody to detect the phosphorylation status of Syk. The membrane can then be stripped and re-probed with an anti-Syk antibody to confirm equal protein loading.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for evaluating the inhibitory effect of ER-27319 on mast cell degranulation.

Caption: General workflow for assessing ER-27319's effect on mast cells.

Conclusion

This compound is a valuable research tool for studying the role of Syk kinase in FcεRI-mediated signaling and mast cell function. Its selectivity and potent inhibitory activity make it a useful probe for dissecting the molecular events that lead to allergic and inflammatory responses. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working in the fields of immunology, allergy, and inflammation. Further investigation into the in vivo efficacy and safety of ER-27319 and related compounds may pave the way for novel therapeutic strategies for allergic diseases.

References

- 1. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ER 27319 maleate | CAS:1204480-26-1 | Selective Syk kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]

ER-27319 Maleate (CAS: 1204480-26-1): A Technical Guide to a Selective Syk Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ER-27319 maleate (B1232345), a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk). This document consolidates key chemical and biological data, detailed experimental methodologies, and visual representations of its mechanism of action to support its application in research and drug development.

Core Compound Information

ER-27319 is a synthetic, acridone-related compound that has demonstrated significant potential in the study of allergic and inflammatory diseases.[1][2] Its maleate salt form is assigned the CAS number 1204480-26-1.

Chemical and Physical Properties

A summary of the key chemical and physical properties of ER-27319 maleate is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 1204480-26-1 | [3][4][5] |

| Chemical Name | 10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone maleate | [3] |

| Molecular Formula | C₁₈H₂₀N₂O · C₄H₄O₄ | [3][4][5] |

| Molecular Weight | 396.17 g/mol | [3][4][5] |

| Purity | ≥98% (by HPLC) | [3][5] |

| Solubility | Soluble to 75 mM in water and to 100 mM in DMSO | [3][5][6] |

| Storage | Desiccate at +4°C for short-term storage; -20°C for long-term storage. | [3][4][5] |

Biological Activity and Mechanism of Action

ER-27319 is a selective inhibitor of Syk kinase, a non-receptor tyrosine kinase crucial for signal transduction downstream of various immunoreceptors, including the high-affinity IgE receptor, FcεRI, in mast cells.[2][7]

Engagement of FcεRI by an antigen-IgE complex initiates a signaling cascade that leads to mast cell degranulation and the release of inflammatory mediators.[1] ER-27319 selectively inhibits the tyrosine phosphorylation of Syk that is induced by the engagement of FcεRI.[3][5][8] This action effectively abrogates downstream signaling events, including the phosphorylation of phospholipase C-γ1 (PLC-γ1), generation of inositol (B14025) phosphates, release of arachidonic acid, and the secretion of histamine (B1213489) and tumor necrosis factor-α (TNF-α).[2][7][9]

Importantly, studies have shown that ER-27319 does not inhibit the activity of Lyn kinase, an upstream kinase responsible for phosphorylating the FcεRI receptor itself.[2][7] Furthermore, it demonstrates specificity for Syk-mediated pathways, as it does not inhibit anti-CD3-induced tyrosine phosphorylation of ZAP-70 in Jurkat T cells.[9][10]

Signaling Pathway Inhibition

The following diagram illustrates the role of Syk in the FcεRI signaling cascade and the point of intervention for ER-27319.

Quantitative Biological Data

The inhibitory activity of ER-27319 has been quantified across various cell-based assays.

| Assay | Cell Type | IC₅₀ Value | Reference(s) |

| TNF-α Production | Rat and Human Mast Cells | ~10 µM | [3][5][8] |

| Histamine Secretion | RBL-2H3, Rat Peritoneal, Human | ~10 µM | [1][9][10] |

| Arachidonic Acid Release | RBL-2H3, Rat Peritoneal, Human | ~10 µM | [1][9][10] |

| Inositol Phosphate Generation | RBL-2H3 Cells | ~10 µM | [1][9][10] |

| Syk Tyrosine Phosphorylation | RBL-2H3 Cells | 10-30 µM | [9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving ER-27319, adapted from published literature.[7]

Protocol 1: Mast Cell Degranulation Assay (Histamine Release)

This protocol describes the measurement of antigen-induced histamine release from RBL-2H3 cells.

-

Cell Seeding: Seed RBL-2H3 cells in 24-well plates at a density of 5 x 10⁵ cells/well and culture overnight.

-

Sensitization: Sensitize cells with anti-DNP IgE (0.5 µg/mL) for 2 hours at 37°C.

-

Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

-

Inhibitor Incubation: Add Tyrode's buffer containing various concentrations of this compound (or vehicle control, e.g., DMSO) to the cells and incubate for 15 minutes at 37°C.

-

Antigen Challenge: Stimulate the cells by adding DNP-human serum albumin (100 ng/mL) for 30 minutes at 37°C.

-

Sample Collection: Centrifuge the plates at 400 x g for 5 minutes. Collect the supernatant for histamine measurement.

-

Histamine Quantification: Determine the histamine content in the supernatant using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or fluorometric assay.

-

Data Analysis: Calculate the percentage of histamine release relative to total cellular histamine (determined by lysing control cells) and plot against the concentration of ER-27319 to determine the IC₅₀.

Protocol 2: In Vitro Syk Kinase Assay

This protocol outlines a method to assess the direct inhibitory effect of ER-27319 on Syk phosphorylation.

-

Lysate Preparation: Prepare cytosolic lysates from RBL-2H3 cells, which serve as the source of Syk kinase.

-

Reaction Mixture: In a microcentrifuge tube, prepare the kinase reaction mixture containing:

-

Cell lysate

-

Kinase buffer

-

Phosphorylated ITAM peptide from the FcεRI γ subunit (as a Syk activator)

-

Varying concentrations of this compound or vehicle control.

-

-

Initiate Reaction: Start the kinase reaction by adding ATP (e.g., to a final concentration of 50 µM).

-

Incubation: Incubate the reaction mixture for 10-20 minutes at 30°C.

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

-

Western Blot Analysis:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for phospho-Syk (p-Syk).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) system.

-

-

Data Analysis: Quantify the band intensities for p-Syk to determine the extent of inhibition by ER-27319.

Experimental Workflow Visualization

The following diagram provides a generalized workflow for evaluating the cellular activity of ER-27319.

Selectivity Profile

A key attribute of ER-27319 is its selectivity for the Syk kinase within the FcεRI pathway.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ER 27319 maleate | Syk Kinase | Tocris Bioscience [tocris.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. bio-techne.com [bio-techne.com]

- 6. rndsystems.com [rndsystems.com]

- 7. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ER 27319 maleate | CAS:1204480-26-1 | Selective Syk kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

ER-27319 Maleate: A Technical Guide for Researchers

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Abstract

ER-27319 maleate (B1232345) is a potent and selective inhibitor of Spleen tyrosine kinase (Syk), a critical non-receptor tyrosine kinase involved in signal transduction pathways that govern allergic and inflammatory responses. By targeting Syk, ER-27319 maleate effectively abrogates the release of allergic mediators from mast cells, positioning it as a valuable tool for research in allergic diseases and other inflammatory conditions. This technical guide provides an in-depth overview of the physicochemical properties, biological activity, and experimental protocols related to this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is the maleate salt of the acridone (B373769) derivative ER-27319. The compound is typically supplied as a solid powder.

| Property | Value | Reference |

| Molecular Weight | 396.17 g/mol | [1][2][3] |

| Chemical Formula | C₂₂H₂₄N₂O₅ (C₁₈H₂₀N₂O · C₄H₄O₄) | [1][2] |

| Appearance | Powder | [1] |

| Purity | ≥98% (HPLC) | [2][3] |

| CAS Number | 1204480-26-1 | [1][2][3] |

| Solubility | Soluble to 75 mM in water and 100 mM in DMSO | [2][3] |

| Storage | Desiccate at -20°C | [1] |

Biological Activity

ER-27319 is a selective inhibitor of Syk kinase.[4] The aggregation of the high-affinity IgE receptor (FcεRI) on the surface of mast cells by an antigen-IgE complex initiates a signaling cascade that is critically dependent on the activation of Syk.[5] ER-27319 selectively inhibits the tyrosine phosphorylation of Syk that is induced by the engagement of FcεRI in both rat and human mast cells.[2][3] This inhibition of Syk activation leads to the abrogation of downstream signaling events, resulting in the suppression of mast cell degranulation and the release of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α).[2][3]

| Parameter | Value | Cell Type | Reference |

| IC₅₀ (TNF-α production) | 10 µM | Rat and Human Mast Cells | [2][3] |

Experimental Protocols

Inhibition of Syk Tyrosine Phosphorylation Assay

This protocol describes a method to assess the inhibitory effect of ER-27319 on the tyrosine phosphorylation of Syk in mast cells.

Materials:

-

RBL-2H3 cells (rat basophilic leukemia cell line)

-

This compound

-

Phosphorylated FcεRI γ subunit ITAM peptide

-

ATP

-

Cell lysis buffer

-

Anti-Syk antibody

-

Anti-phosphotyrosine antibody

-

Protein A/G agarose (B213101) beads

-

SDS-PAGE reagents and equipment

-

Western blot reagents and equipment

Procedure:

-

Prepare cytosolic lysates from RBL-2H3 cells, which contain the majority of cellular Syk.

-

Incubate the cell lysates with the desired concentrations of this compound.

-

Initiate the phosphorylation reaction by adding 50 µM ATP and the phosphorylated FcεRI γ subunit ITAM peptide.

-

Incubate the reaction mixture to allow for Syk phosphorylation.

-

Stop the reaction and immunoprecipitate Syk using an anti-Syk antibody coupled to protein A/G agarose beads.

-

Wash the immunoprecipitates to remove non-specific binding.

-

Elute the protein from the beads and resolve the samples by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose membrane.

-

Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated Syk.

-

Subsequently, reprobe the membrane with an anti-Syk antibody to confirm equal loading.

-

Visualize the protein bands using an appropriate detection system and quantify the band intensities to determine the extent of inhibition.

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

Materials:

-

Mast cells (e.g., bone marrow-derived mast cells or a mast cell line)

-

This compound

-

Antigen (to stimulate degranulation)

-

Tyrode's solution or other suitable buffer

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

-

Lysis buffer (e.g., Triton X-100)

-

Stop solution (e.g., glycine (B1666218) or sodium carbonate buffer)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed mast cells in a 96-well plate and sensitize them with IgE overnight.

-

Wash the cells to remove unbound IgE.

-

Pre-incubate the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with antigen for 30-45 minutes at 37°C to induce degranulation. Include unstimulated (spontaneous release) and total lysis controls.

-

Stop the reaction by placing the plate on ice and centrifuge to pellet the cells.

-

Carefully collect the supernatant from each well.

-

To determine the total β-hexosaminidase content, lyse the cells in the control wells with a lysis buffer.

-

In a new 96-well plate, mix a sample of the supernatant or cell lysate with the pNAG substrate solution.

-

Incubate the plate at 37°C to allow for the enzymatic reaction.

-

Stop the reaction by adding a stop solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control.

TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol quantifies the amount of TNF-α released from mast cells into the culture supernatant.

Materials:

-

Mast cell culture supernatant (from cells treated with ER-27319 and stimulated as described above)

-

Mouse or human TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

-

Wash buffer

-

Assay diluent

-

96-well ELISA plates

-

Microplate reader

Procedure:

-

Coat a 96-well ELISA plate with the TNF-α capture antibody overnight at 4°C.

-

Wash the plate several times with wash buffer.

-

Block the plate with a blocking buffer to prevent non-specific binding.

-

Add standards and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Wash the plate to remove unbound substances.

-

Add the biotinylated TNF-α detection antibody and incubate for 1 hour at room temperature.

-

Wash the plate and then add streptavidin-HRP conjugate, followed by incubation for 20-30 minutes.

-

Wash the plate again and add the TMB substrate solution. Incubate in the dark until a color develops.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve from the absorbance values of the known standards and use it to determine the concentration of TNF-α in the samples.

Signaling Pathway

The following diagram illustrates the FcεRI-mediated signaling pathway in mast cells and the point of inhibition by ER-27319.

Caption: FcεRI signaling pathway and inhibition by ER-27319.

References

- 1. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detecting degranulation via hexosaminidase assay [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. immune-system-research.com [immune-system-research.com]

ER-27319 Maleate: A Technical Guide to Solubility and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the solubility of ER-27319 maleate (B1232345), a potent and selective spleen tyrosine kinase (Syk) inhibitor. Understanding the solubility characteristics of this compound is critical for its effective use in in vitro and in vivo research settings, particularly in studies related to allergic and inflammatory diseases. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination and cellular assays, and visualizations of key experimental workflows and signaling pathways.

Quantitative Solubility Data

The solubility of ER-27319 maleate has been determined in two common laboratory solvents, Dimethyl Sulfoxide (DMSO) and water. The data is summarized in the table below for easy reference and comparison. It is important to note that for DMSO, the use of newly opened, anhydrous solvent is recommended as hygroscopic DMSO can negatively impact solubility.[1] For aqueous solutions, the solubility of maleate salts can be pH-dependent.

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |

| DMSO | 100 mM[2][3][4] | 39.62 mg/mL[4] |

| Water | 75 mM[2][3][4] | 29.71 mg/mL[4] |

Note: The molecular weight of this compound is 396.17 g/mol .[3][4]

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound are not publicly detailed, a standard and reliable method for assessing the kinetic solubility of kinase inhibitors is the nephelometric method. Additionally, a general protocol for evaluating the efficacy of a kinase inhibitor in a cellular context is provided below.

Protocol 1: Kinetic Solubility Determination by Nephelometry

This high-throughput method rapidly assesses the concentration at which a compound begins to precipitate out of an aqueous solution when diluted from a DMSO stock.

Materials:

-

This compound

-

High-purity, anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer (light-scattering plate reader)

Procedure:

-

Prepare Stock Solution: Create a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilutions: Perform a serial dilution of the DMSO stock solution in a 96-well plate.

-

Addition to Aqueous Buffer: To a separate 96-well plate, add the appropriate volume of PBS to each well. Transfer a small, equal volume of the serially diluted DMSO stock solutions to the corresponding wells containing PBS. The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-2%).

-

Incubation: Mix the contents of the plate thoroughly on a plate shaker for approximately 2 minutes. Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.

-

Measurement: Measure the light scattering in each well using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration of the compound at which no significant increase in light scattering is observed compared to a buffer-only control.

Protocol 2: Inhibition of Mast Cell Degranulation Assay

This protocol provides a framework for assessing the inhibitory effect of ER-27319 on the degranulation of mast cells, a key process in allergic responses mediated by Syk kinase.

Materials:

-

RBL-2H3 (rat basophilic leukemia) cell line

-

Anti-DNP IgE

-

DNP-HSA (dinitrophenyl-human serum albumin)

-

This compound

-

Tyrode's buffer

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Sensitization: Seed RBL-2H3 cells in a 96-well plate and incubate overnight. Sensitize the cells with anti-DNP IgE for at least 2 hours.

-

Inhibitor Treatment: Wash the cells with Tyrode's buffer to remove unbound IgE. Pre-incubate the cells with various concentrations of this compound (prepared from a DMSO stock and diluted in buffer) for 1 hour at 37°C. Include a vehicle control (DMSO).

-

Antigen Stimulation: Induce degranulation by adding DNP-HSA to the wells. Incubate for 30-60 minutes at 37°C.

-

Supernatant Collection: Pellet the cells by centrifugation and carefully collect the supernatant.

-

β-hexosaminidase Assay: Transfer the supernatant to a new 96-well plate. Add the substrate PNAG and incubate. Stop the reaction and measure the absorbance at 405 nm.

-

Data Analysis: Calculate the percentage of degranulation inhibition by comparing the absorbance of the ER-27319-treated wells to the vehicle-treated (stimulated) and unstimulated controls.

Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental processes and biological context of ER-27319, the following diagrams are provided.

References

ER-27319 Maleate: A Selective Inhibitor of Mast Cell Degranulation via Syk Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mast cell activation and subsequent degranulation are central to the pathophysiology of allergic and inflammatory diseases. The release of potent inflammatory mediators, such as histamine (B1213489) and leukotrienes, from mast cell granules triggers the characteristic symptoms of these conditions. A key signaling molecule implicated in the cascade leading to degranulation is the Spleen tyrosine kinase (Syk). This technical guide provides an in-depth overview of the acridone-related compound, ER-27319 maleate (B1232345), a potent and selective inhibitor of Syk kinase-mediated mast cell degranulation. We will delve into its mechanism of action, the specific signaling pathways it modulates, detailed experimental protocols for its characterization, and a summary of its inhibitory effects in various mast cell models.

Introduction: The Role of Mast Cells and Syk in Allergic Inflammation

Mast cells are tissue-resident immune cells that play a critical role in the initiation of allergic and inflammatory responses.[1] Their activation is primarily triggered by the cross-linking of the high-affinity IgE receptor (FcεRI) by allergens.[1] This event initiates a complex intracellular signaling cascade that culminates in the release of a plethora of pre-formed and newly synthesized inflammatory mediators.[1][2]

Central to this signaling pathway is the Spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase that is crucial for mast cell degranulation.[1][3][4] Upon FcεRI aggregation, the immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor's β and γ subunits become phosphorylated, creating docking sites for Syk.[1] The recruitment and subsequent activation of Syk are indispensable for downstream signaling events, including the activation of phospholipase C-γ1 (PLC-γ1), which leads to calcium mobilization and protein kinase C (PKC) activation – both critical steps for the fusion of granules with the plasma membrane and the release of their contents.[1][2] Given its pivotal role, Syk has emerged as a key therapeutic target for the development of novel anti-allergic and anti-inflammatory drugs.

ER-27319 Maleate: A Selective Syk Inhibitor

ER-27319 is a synthetic, acridone-related compound identified as a potent and selective inhibitor of mast cell degranulation.[1][3] Its inhibitory action is specifically targeted at the activation of Syk kinase following FcεRI engagement.[1][5]

Mechanism of Action

ER-27319 exerts its inhibitory effect by selectively interfering with the FcεRI γ phospho-ITAM-mediated activation of Syk.[1][3] It has been demonstrated that ER-27319 does not inhibit the initial steps of FcεRI signaling, such as the activity of Lyn kinase or the phosphorylation of the FcεRI receptor itself.[1][3] Instead, it specifically blocks the tyrosine phosphorylation of Syk, thereby preventing its activation and the subsequent downstream signaling cascade.[1][5]

A key aspect of ER-27319's selectivity is its inability to inhibit Syk activation induced by the phospho-Igβ ITAM, which is involved in B-cell receptor signaling.[1] Furthermore, it does not affect the anti-IgM-induced phosphorylation of Syk in human peripheral B cells, highlighting its mast cell-selective inhibitory profile.[1][3]

Signaling Pathways Modulated by ER-27319

The inhibitory action of ER-27319 on Syk activation has profound effects on the downstream signaling pathways that govern mast cell degranulation.

By inhibiting Syk activation, ER-27319 effectively blocks the phosphorylation of downstream targets, including PLC-γ1.[1][3] This, in turn, prevents the generation of inositol (B14025) phosphates and diacylglycerol, leading to the abrogation of intracellular calcium mobilization and PKC activation.[1] Consequently, the release of inflammatory mediators such as histamine, arachidonic acid, and tumor necrosis factor-alpha (TNF-α) is significantly inhibited.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the role of ER-27319 in mast cell degranulation.

Mast Cell Culture and Sensitization

-

RBL-2H3 Cells: Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's minimum essential medium (MEM) supplemented with 15% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL).

-

Rat Peritoneal Mast Cells (RPMCs): Mast cells are isolated from the peritoneal cavity of rats by lavage with Tyrode's buffer. The cells are then purified by density gradient centrifugation.

-

Human Cultured Mast Cells: Human mast cells are cultured from progenitor cells and their differentiation is monitored by the expression of tryptase and chymase.

-

Sensitization: For antigen-induced degranulation, cells are sensitized overnight with an optimal concentration of anti-dinitrophenyl (DNP) IgE or human IgE.

Mast Cell Degranulation Assays

-

β-Hexosaminidase Release Assay: This colorimetric assay is a common method to quantify mast cell degranulation.

-

Sensitized mast cells are washed and resuspended in Tyrode's buffer.

-

Cells are pre-incubated with various concentrations of ER-27319 or vehicle control for a specified time (e.g., 10 minutes) at 37°C.

-

Degranulation is induced by adding the appropriate stimulus (e.g., DNP-HSA for IgE-sensitized cells).

-

The reaction is stopped by placing the samples on ice.

-

The samples are centrifuged to pellet the cells.

-

Aliquots of the supernatant are transferred to a new plate.

-

The cell pellet is lysed with Triton X-100 to determine the total cellular β-hexosaminidase content.

-

The substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) is added to both the supernatant and lysate samples and incubated.

-

The reaction is stopped with a stop solution (e.g., sodium carbonate/bicarbonate buffer).

-

The absorbance is measured at 405 nm.

-

The percentage of β-hexosaminidase release is calculated as: (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) * 100.

-

-

Histamine Release Assay: Histamine content in the supernatant and cell lysate can be measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

Syk Tyrosine Phosphorylation Assay

-

Mast cells are sensitized and pre-treated with ER-27319 as described above.

-

Cells are stimulated with antigen for a short period (e.g., 1-5 minutes).

-

The cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Syk is immunoprecipitated from the cell lysates using an anti-Syk antibody.

-

The immunoprecipitates are resolved by SDS-PAGE and transferred to a membrane.

-

The membrane is immunoblotted with an anti-phosphotyrosine antibody to detect phosphorylated Syk.

-

The membrane is then stripped and re-probed with an anti-Syk antibody to determine the total amount of immunoprecipitated Syk.

Quantitative Data Summary

The inhibitory effects of ER-27319 on mast cell degranulation and mediator release have been quantified in various cell types.

| Cell Type | Stimulus | Mediator Measured | IC₅₀ (µM) | % Inhibition at 30 µM | Reference |

| RBL-2H3 Cells | Antigen | β-Hexosaminidase | ~10 | >80% | [1] |

| RBL-2H3 Cells | Antigen | TNF-α | ~10 | >80% | [1] |

| RBL-2H3 Cells | Antigen | Arachidonic Acid | ~10 | >80% | [1] |

| Rat Peritoneal Mast Cells | Antigen | Histamine | ~10 | >80% | [1] |

| Rat Peritoneal Mast Cells | Antigen | Prostaglandin D₂ | ~10 | >80% | [1] |

| Rat Peritoneal Mast Cells | Antigen | Leukotrienes | ~10 | >80% | [1] |

| Human Cultured Mast Cells | Anti-IgE | Histamine | Not explicitly stated | >80% | [1] |

| Human Cultured Mast Cells | Anti-IgE | Arachidonic Acid | Not explicitly stated | >80% | [1] |

Table 1: Inhibitory Effects of ER-27319 on Mast Cell Mediator Release

| Experiment | Cell Type / System | Measurement | Inhibition by ER-27319 (10 µM) | Inhibition by ER-27319 (30 µM) | Reference |

| Syk Phosphorylation | RBL-2H3 Cells | Tyrosine Phosphorylation | Significant Inhibition | Strong Inhibition | [1] |

| In vitro Syk Activation | Cell-free (Syk + phospho-γ ITAM) | Tyrosine Phosphorylation | 68% ± 9.9% | 93% ± 3.3% | [1] |

| In vitro Syk Activation | Cell-free (Syk + phospho-Igβ ITAM) | Tyrosine Phosphorylation | No effect | No effect | [1] |

| B-cell Syk Phosphorylation | Human Peripheral B cells | Tyrosine Phosphorylation | No effect | No effect (up to 100 µM) | [1] |

Table 2: Selective Inhibition of Syk Activation by ER-27319

Conclusion

This compound is a valuable research tool for investigating the role of Syk in mast cell biology. Its potent and selective inhibition of FcεRI-mediated Syk activation provides a specific means to dissect the signaling pathways leading to mast cell degranulation. The data presented in this guide demonstrate that ER-27319 effectively abrogates the release of a wide range of inflammatory mediators from both rodent and human mast cells. Its mast cell-selective profile makes it a compelling candidate for further investigation in the context of allergic and inflammatory diseases, and a useful pharmacological agent for researchers in the field. The detailed experimental protocols provided herein should serve as a comprehensive resource for scientists and drug development professionals working to understand and therapeutically target mast cell-mediated pathologies.

References

- 1. Measuring degranulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human mast cell degranulation and preformed TNF secretion require mitochondrial translocation to exocytosis sites: Relevance to atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

ER-27319 Maleate: A Selective Modulator of the FcεRI Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of ER-27319 maleate (B1232345), an acridone-related synthetic compound, and its specific inhibitory action on the high-affinity IgE receptor (FcεRI) signaling pathway. The document details the compound's mechanism of action, presents quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes the core biological and experimental processes. This information is intended to support researchers and professionals in the fields of immunology, allergy, and drug development.

Introduction to FcεRI Signaling and Allergic Response

The high-affinity receptor for Immunoglobulin E (IgE), known as FcεRI, is a critical component of the allergic inflammatory response.[1] Primarily expressed on the surface of mast cells and basophils, its activation initiates a cascade of intracellular events culminating in the release of inflammatory mediators.[2][3][4]

The process begins when an allergen cross-links IgE antibodies bound to the FcεRI receptor.[1][5] This aggregation triggers the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the receptor's β and γ subunits by the Src family kinase, Lyn.[2][4][6] The phosphorylated ITAMs then serve as docking sites for Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase.[6] The recruitment and subsequent activation of Syk is a pivotal step, initiating downstream signaling pathways that lead to the degranulation of mast cells—releasing histamine (B1213489) and other pre-formed mediators—and the synthesis of cytokines and lipid mediators like arachidonic acid metabolites.[2][3][5] Given its essential role, Syk represents a key therapeutic target for inhibiting the allergic cascade.[7][8]

ER-27319 Maleate: Mechanism of Action

ER-27319 is a potent and selective inhibitor of the FcεRI-mediated activation of Syk.[2][9][10] Its mechanism is highly specific, targeting a critical activation step within the mast cell signaling cascade. Research has demonstrated that ER-27319 effectively inhibits the tyrosine phosphorylation of Syk, and consequently its kinase activity, following FcεRI engagement.[2]

Crucially, the inhibitory action of ER-27319 is not directed at Syk's intrinsic catalytic activity post-activation. When the compound is added to already activated and immunoprecipitated Syk, it shows no effect on its function.[2][9] Instead, ER-27319 selectively interferes with the activation of Syk that is specifically induced by the phosphorylated ITAM of the FcεRI γ subunit.[2][9] This is highlighted by the fact that ER-27319 does not prevent Syk phosphorylation induced by the Igβ ITAM, nor does it inhibit the anti-IgM-induced phosphorylation of Syk in B cells.[2][9]

Furthermore, ER-27319 does not affect upstream components of the pathway, such as the activity of Lyn kinase or the phosphorylation of the FcεRI receptor subunits themselves.[2][9] This specificity for the FcεRI-Syk activation axis in mast cells makes ER-27319 a valuable tool for studying allergic diseases and a potential lead compound for therapeutic development.[2]

Quantitative Efficacy of this compound

The inhibitory effects of ER-27319 have been quantified across various cellular assays, demonstrating its potency and selectivity. The data is summarized in the table below.

| Assay Type | Cell/System Used | Parameter Measured | Concentration of ER-27319 | Result | Citation |

| Cellular Response | RBL-2H3, Rat Peritoneal, Human Mast Cells | Allergic Mediator Release (Histamine, Arachidonic Acid) | ~10 µM | IC₅₀ | [3][10] |

| Cellular Response | Mast Cells | TNF-α Production | 10 µM | IC₅₀ | [11] |

| Syk Phosphorylation | In Vitro (RBL-2H3 Cell Lysate + Phospho-γ ITAM) | Tyrosine Phosphorylation of Syk | 10 µM | 68% ± 9.9% Inhibition | [2] |

| Syk Phosphorylation | In Vitro (RBL-2H3 Cell Lysate + Phospho-γ ITAM) | Tyrosine Phosphorylation of Syk | 30 µM | 93% ± 3.3% Inhibition | [2] |

| Syk Phosphorylation | Intact Mast Cells | Tyrosine Phosphorylation of Syk | 10 µM | 57% Inhibition | [10] |

| Syk Phosphorylation | Intact Mast Cells | Tyrosine Phosphorylation of Syk | 30 µM | 87% Inhibition | [10] |

| Selectivity | In Vitro (RBL-2H3 Cell Lysate + Phospho-Igβ ITAM) | Tyrosine Phosphorylation of Syk | Up to 100 µM | No Inhibition | [2] |

| Selectivity | Human Peripheral B Cells (Anti-IgM Stimulated) | Tyrosine Phosphorylation of Syk | Up to 100 µM | No Inhibition | [2][12] |

| Selectivity | Jurkat T Cells (Anti-CD3 Stimulated) | Tyrosine Phosphorylation of ZAP-70 | Up to 100 µM | No Inhibition | [10] |

Signaling Pathway and Experimental Workflow Visualizations

To clarify the complex interactions and experimental procedures, the following diagrams have been generated.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

Mast Cell Degranulation Assay (Histamine Release)

This protocol is designed to measure the inhibition of antigen-induced histamine release from mast cells.

-

Cell Culture and Sensitization:

-

Culture RBL-2H3 cells in Eagle's minimal essential medium (MEM) supplemented with 15% fetal bovine serum (FBS) and antibiotics.

-

Seed cells into 24-well plates and allow them to adhere overnight.

-

Sensitize the cells by incubating them with anti-DNP IgE (0.5 µg/mL) for 24 hours at 37°C.

-

-

Compound Incubation:

-

Wash the sensitized cells twice with a buffered salt solution (e.g., Tyrode's buffer) to remove unbound IgE.

-

Add fresh buffer containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (e.g., DMSO).

-

Incubate for 10-30 minutes at 37°C.

-

-

Antigen Challenge:

-

Stimulate the cells by adding DNP-human serum albumin (DNP-HSA) to a final concentration of 10 ng/mL.

-

Incubate for 30 minutes at 37°C to induce degranulation.

-

-

Quantification of Histamine Release:

-

Centrifuge the plates to pellet the cells.

-

Collect the supernatant for histamine measurement.

-

Lyse the remaining cells with a detergent (e.g., Triton X-100) to determine the total cellular histamine content.

-

Measure histamine concentration in both supernatant and cell lysate using a commercial ELISA kit or a fluorometric assay.

-

Calculate the percentage of histamine release and determine the IC₅₀ value for ER-27319.

-

In-Cell Western Blot for Syk Phosphorylation

This protocol assesses the effect of ER-27319 on the phosphorylation status of Syk within intact cells.

-

Cell Preparation and Treatment:

-

Sensitize RBL-2H3 cells with anti-DNP IgE as described in Protocol 5.1.

-

Starve the cells in serum-free media for 4 hours prior to the experiment.

-

Pre-incubate the cells with desired concentrations of ER-27319 or vehicle for 10 minutes at 37°C.

-

-

Stimulation and Lysis:

-

Stimulate the cells with DNP-HSA (10 ng/mL) for 5 minutes at 37°C.

-

Immediately stop the reaction by washing with ice-cold phosphate-buffered saline (PBS) containing a phosphatase inhibitor (e.g., sodium orthovanadate).

-

Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Clarify the cell lysates by centrifugation.

-

Incubate the supernatant with an anti-Syk antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose (B213101) beads and incubate for an additional 2 hours to capture the antibody-Syk complexes.

-

Wash the beads several times with cold lysis buffer to remove non-specific binding.

-

-

Western Blotting:

-

Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk.

-

Probe the membrane with a primary antibody specific for phospho-tyrosine (e.g., 4G10).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To confirm equal loading, strip the membrane and re-probe with an anti-Syk antibody.

-

In Vitro Kinase Assay for ITAM-Induced Syk Phosphorylation

This assay directly tests the effect of ER-27319 on the activation of Syk by its specific upstream activator.[2]

-

Preparation of Reagents:

-

Prepare a cytosolic lysate from unstimulated RBL-2H3 cells as a source of Syk kinase.

-

Synthesize or procure biotinylated, dually phosphorylated ITAM peptides corresponding to the FcεRI γ subunit.

-

Prepare a kinase buffer containing MgCl₂, MnCl₂, and ATP.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the RBL-2H3 cell lysate, the phosphorylated FcεRI γ-ITAM peptide, and various concentrations of this compound.

-

Initiate the kinase reaction by adding ATP (final concentration ~50 µM).[2]

-

Incubate the reaction mixture for 15-20 minutes at 30°C.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Perform Western blotting as described in Protocol 5.2, using an anti-phospho-tyrosine antibody to detect the phosphorylation of Syk.

-

Quantify band intensity to determine the percentage of inhibition at each concentration of ER-27319.

-

Conclusion

This compound is a highly selective inhibitor that targets the activation of Syk kinase downstream of FcεRI engagement in mast cells.[2] It effectively abrogates degranulation and the release of key inflammatory mediators by preventing the phosphorylation of Syk induced by the FcεRI γ-chain ITAM, without affecting upstream kinases like Lyn or other Syk activation pathways.[2][9] The data and protocols presented in this guide underscore the compound's utility as a specific pharmacological tool for dissecting the FcεRI signaling pathway and highlight the therapeutic potential of selectively targeting Syk activation in the treatment of allergic diseases.[2]

References

- 1. FcεRI: A Master Regulator of Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Deciphering the structure and function of FcεRI/mast cell axis in the regulation of allergy and anaphylaxis: a functional genomics paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The tyrosine kinase network regulating mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel inhaled Syk inhibitor blocks mast cell degranulation and early asthmatic response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ER 27319 maleate | CAS:1204480-26-1 | Selective Syk kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Effect of ER-27319 Maleate on TNF-α Production

This technical guide provides a comprehensive overview of the effects of ER-27319 maleate (B1232345), an acridone-related compound, on the production of Tumor Necrosis Factor-alpha (TNF-α). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the anti-inflammatory properties and mechanism of action of this compound.

Executive Summary

ER-27319 is a synthetic compound identified as a potent and selective inhibitor of allergic mediator release from mast cells.[1] It effectively suppresses the production and secretion of TNF-α, a key pro-inflammatory cytokine, by selectively targeting the spleen tyrosine kinase (Syk) signaling pathway initiated by the high-affinity IgE receptor (FcεRI).[2][3] This guide details the quantitative effects of ER-27319 on TNF-α production, the underlying molecular mechanisms, and the experimental protocols used to elucidate these findings.

Quantitative Data on the Inhibition of TNF-α Production

The inhibitory effect of ER-27319 on the release of various inflammatory mediators, including TNF-α, has been quantitatively assessed. The following table summarizes the key data from studies on RBL-2H3 cells, a rat basophilic leukemia cell line commonly used as a model for mast cells.

| Mediator | Cell Type | Stimulus | IC50 Value (µM) | Reference |

| TNF-α Production | RBL-2H3 cells | Antigen | 10 | [2] |

| 5-Hydroxytryptamine Secretion | RBL-2H3 cells | Antigen | 10 | [2] |

| Inositol (B14025) Phosphate Generation | RBL-2H3 cells | Antigen | 10 | [2] |

| Arachidonic Acid Release | RBL-2H3 cells | Antigen | 10 | [2] |

Table 1: Inhibitory efficacy of ER-27319 on the release of inflammatory mediators from RBL-2H3 cells.

Furthermore, it was observed that a concentration of 30 µM ER-27319 resulted in almost complete inhibition (>80%) of all measured responses.[2]

Mechanism of Action: Inhibition of the Syk-Mediated Signaling Pathway

ER-27319 exerts its inhibitory effect on TNF-α production by selectively interfering with the FcεRI signaling cascade in mast cells. The engagement of FcεRI by an antigen-IgE complex leads to the activation of the non-receptor tyrosine kinase Syk, a critical event for downstream signaling.[1][3]

ER-27319 selectively inhibits the tyrosine phosphorylation and activation of Syk that is induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[2][4] This inhibition is specific to the FcεRI pathway in mast cells, as ER-27319 does not inhibit Syk phosphorylation induced by the Igβ ITAM in B cells.[2]

The inhibition of Syk activation by ER-27319 has several downstream consequences that collectively suppress TNF-α production and release:

-

Inhibition of Phospholipase C-γ1 (PLC-γ1) Activation: Activated Syk is responsible for the tyrosine phosphorylation and activation of PLC-γ1. By inhibiting Syk, ER-27319 prevents the activation of PLC-γ1.[2]

-

Suppression of Second Messenger Generation: The activation of PLC-γ1 leads to the generation of inositol phosphates and diacylglycerol. Consequently, the inhibition of PLC-γ1 by ER-27319 blocks the production of these second messengers.[2]

-

Abrogation of Calcium Mobilization and PKC Activation: Inositol phosphates trigger the mobilization of intracellular calcium (Ca2+), and diacylglycerol activates Protein Kinase C (PKC). These events are crucial for the signaling cascade that leads to the transcription, synthesis, and release of TNF-α. By disrupting the upstream signaling, ER-27319 prevents these critical downstream events.[2][3]

The following diagram illustrates the signaling pathway and the point of intervention by ER-27319.

Figure 1: Signaling pathway of ER-27319 action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to determine the effect of ER-27319 on TNF-α production and its mechanism of action.

-

Cell Line: Rat basophilic leukemia (RBL-2H3) cells are commonly used.

-

Culture Conditions: Cells are maintained in Eagle's minimal essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL).

-

Sensitization: For antigen-induced stimulation, RBL-2H3 cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE antibody.

-

ER-27319 Treatment: Sensitized cells are pre-incubated with varying concentrations of ER-27319 maleate or vehicle (e.g., DMSO) for a specified period (e.g., 10 minutes) at 37°C.

-

Stimulation: Following pre-incubation, cells are stimulated with DNP-conjugated bovine serum albumin (BSA) for a defined duration (e.g., 24 hours for TNF-α production).

The concentration of TNF-α in the cell culture supernatant is typically quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

-

Coating: A 96-well microplate is coated with a capture antibody specific for rat TNF-α and incubated overnight at 4°C.

-

Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., 3% non-fat milk in PBS) for 1-2 hours at room temperature.[5]

-

Sample Incubation: After washing, cell culture supernatants and TNF-α standards are added to the wells and incubated for 90 minutes at 37°C.[6]

-

Detection Antibody: The plate is washed, and a biotin-conjugated detection antibody specific for rat TNF-α is added to each well and incubated for 1 hour at 37°C.[5]

-

Enzyme Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes at 37°C.[6]

-

Substrate Reaction: The plate is washed again, and a substrate solution (e.g., TMB) is added. The plate is incubated in the dark for 15-20 minutes at 37°C.[5][6]

-

Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

-

Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The concentration of TNF-α in the samples is determined by comparison to the standard curve.

The following diagram outlines the experimental workflow for assessing the effect of ER-27319 on TNF-α production.

Figure 2: Experimental workflow for TNF-α production assay.

This assay is crucial for determining the direct effect of ER-27319 on Syk activation.

-

Preparation of Cell Lysates: Cytosolic lysates from RBL-2H3 cells, which contain the majority of cellular Syk, are prepared.

-

In Vitro Kinase Reaction: The lysates are incubated with phosphorylated ITAM peptides (from the FcεRI γ subunit or Igβ), ATP, and varying concentrations of ER-27319.

-

Immunoprecipitation: Syk is immunoprecipitated from the reaction mixture using an anti-Syk antibody.

-

Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine antibody to detect the level of Syk phosphorylation. The membrane can then be stripped and re-probed with an anti-Syk antibody to confirm equal protein loading.

-

Densitometry: The intensity of the phosphotyrosine bands is quantified using densitometry to determine the percentage of inhibition of Syk phosphorylation by ER-27319.[2]

Conclusion

This compound is a potent inhibitor of TNF-α production in mast cells, with an IC50 of 10 µM.[2] Its mechanism of action is the selective inhibition of FcεRI-mediated Syk tyrosine phosphorylation and activation.[2] This targeted approach disrupts the downstream signaling cascade involving PLC-γ1, inositol phosphates, and PKC, ultimately leading to the suppression of TNF-α synthesis and release.[2][3] The specificity of ER-27319 for the mast cell Syk pathway highlights its potential as a therapeutic agent for allergic and inflammatory diseases where mast cell-derived TNF-α plays a significant pathological role. Further research and development of this and similar compounds could lead to novel treatments for these conditions.

References

- 1. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. researchgate.net [researchgate.net]

- 5. ELISA for quantification of tumor necrosis factor alpha (TNF-α) in human serum or plasma. [protocols.io]

- 6. file.elabscience.com [file.elabscience.com]